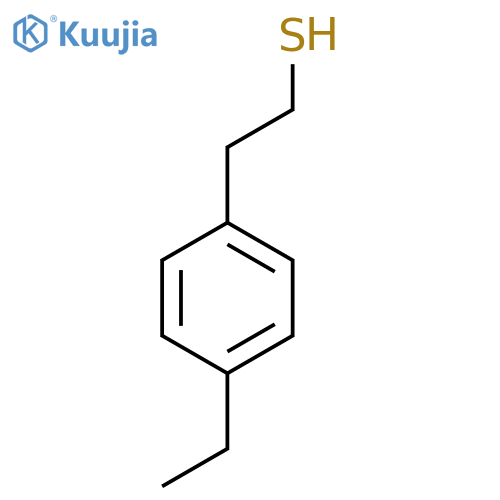

Cas no 1267390-60-2 (2-(4-ethylphenyl)ethane-1-thiol)

1267390-60-2 structure

商品名:2-(4-ethylphenyl)ethane-1-thiol

CAS番号:1267390-60-2

MF:C10H14S

メガワット:166.283161640167

MDL:MFCD11521162

CID:5158502

PubChem ID:55275778

2-(4-ethylphenyl)ethane-1-thiol 化学的及び物理的性質

名前と識別子

-

- 2-(4-ETHYLPHENYL)ETHANE-1-THIOL

- 2-(4-ethylphenyl)ethanethiol

- 2-(4-ethylphenyl)ethane-1-thiol

-

- MDL: MFCD11521162

- インチ: 1S/C10H14S/c1-2-9-3-5-10(6-4-9)7-8-11/h3-6,11H,2,7-8H2,1H3

- InChIKey: OFWLKBODGOIVNV-UHFFFAOYSA-N

- ほほえんだ: SCCC1C=CC(=CC=1)CC

計算された属性

- せいみつぶんしりょう: 166.082

- どういたいしつりょう: 166.082

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 93

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 1

2-(4-ethylphenyl)ethane-1-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1847991-0.05g |

2-(4-ethylphenyl)ethane-1-thiol |

1267390-60-2 | 0.05g |

$792.0 | 2023-09-19 | ||

| Enamine | EN300-1847991-0.25g |

2-(4-ethylphenyl)ethane-1-thiol |

1267390-60-2 | 0.25g |

$867.0 | 2023-09-19 | ||

| Enamine | EN300-1847991-5.0g |

2-(4-ethylphenyl)ethane-1-thiol |

1267390-60-2 | 5g |

$2732.0 | 2023-06-03 | ||

| Enamine | EN300-1847991-10g |

2-(4-ethylphenyl)ethane-1-thiol |

1267390-60-2 | 10g |

$4052.0 | 2023-09-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367308-1g |

2-(4-Ethylphenyl)ethane-1-thiol |

1267390-60-2 | 98% | 1g |

¥20364.00 | 2024-08-09 | |

| abcr | AB430465-1 g |

2-(4-Ethylphenyl)ethanethiol |

1267390-60-2 | 1 g |

€619.00 | 2023-07-18 | ||

| Enamine | EN300-1847991-0.5g |

2-(4-ethylphenyl)ethane-1-thiol |

1267390-60-2 | 0.5g |

$905.0 | 2023-09-19 | ||

| Enamine | EN300-1847991-0.1g |

2-(4-ethylphenyl)ethane-1-thiol |

1267390-60-2 | 0.1g |

$829.0 | 2023-09-19 | ||

| Enamine | EN300-1847991-1.0g |

2-(4-ethylphenyl)ethane-1-thiol |

1267390-60-2 | 1g |

$943.0 | 2023-06-03 | ||

| Enamine | EN300-1847991-5g |

2-(4-ethylphenyl)ethane-1-thiol |

1267390-60-2 | 5g |

$2732.0 | 2023-09-19 |

2-(4-ethylphenyl)ethane-1-thiol 関連文献

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

1267390-60-2 (2-(4-ethylphenyl)ethane-1-thiol) 関連製品

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 4964-69-6(5-Chloroquinaldine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1267390-60-2)2-(4-ethylphenyl)ethane-1-thiol

清らかである:99%

はかる:1g

価格 ($):961.0